molecular formula C11H22N2O2 B13550602 tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate

tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate

Cat. No.: B13550602
M. Wt: 214.30 g/mol
InChI Key: SMHFVSBRSVBCOV-UHFFFAOYSA-N
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Description

tert-butyl N-[(2,2-dimethylazetidin-3-yl)methyl]carbamate (CAS: 2090335-49-0) is a carbamate-protected azetidine derivative with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol . The compound features a four-membered azetidine ring substituted with two methyl groups at the 2-position, enhancing steric hindrance and conformational rigidity. The tert-butyl carbamate group serves as a protective moiety for amines, commonly used in organic synthesis to improve stability and solubility during intermediate steps. This compound is utilized in pharmaceutical research as a building block for constrained peptides or small-molecule drug candidates, leveraging its unique stereoelectronic properties.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-[(2,2-dimethylazetidin-3-yl)methyl]carbamate

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)12-6-8-7-13-11(8,4)5/h8,13H,6-7H2,1-5H3,(H,12,14)

InChI Key

SMHFVSBRSVBCOV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CN1)CNC(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate typically involves the condensation of tert-butyl carbamate with 2,2-dimethylazetidine. The reaction is carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamate bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, facilitating selective reactions in multi-step synthesis .

Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It acts as a substrate or inhibitor in various biochemical assays .

Medicine: In medicinal chemistry, tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate is explored for its potential therapeutic properties. It is investigated for its role in drug design and development, particularly in the synthesis of novel pharmaceuticals .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in ring systems, substituents, and physicochemical properties:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
tert-butyl N-[(2,2-dimethylazetidin-3-yl)methyl]carbamate (Target Compound) Azetidine 2,2-dimethyl; methylcarbamate C₁₀H₂₀N₂O₂ 200.28 High ring strain, steric hindrance, compact geometry
tert-butyl N-(4-methylpiperidin-4-yl)carbamate Piperidine 4-methyl; carbamate C₁₁H₂₂N₂O₂ 214.30 Six-membered ring, reduced strain, potential for axial/equatorial isomerism
tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate Piperidine 6-carbamoyl; methylcarbamate C₁₂H₂₃N₃O₃ 257.33 Additional carbamoyl group enhances hydrogen bonding and polarity
tert-butyl N-(3-methylpyrazin-2-yl)carbamate Pyrazine 3-methyl; carbamate C₁₀H₁₅N₃O₂ 209.24 Aromatic heterocycle, planar structure, π-π stacking capability
tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate Piperidine 2,6-dioxo; methylcarbamate C₁₁H₁₈N₂O₄ 242.27 Polar dioxo groups increase hydrophilicity, potential metabolic instability
tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate Azetidine 3-methyl; oxalate salt C₂₂H₄₂N₄O₈ 514.60 Salt formation improves crystallinity; methyl substitution alters steric bulk

Structural and Reactivity Comparisons

  • Ring Size and Strain :
    The target compound’s azetidine ring (4-membered) exhibits higher ring strain compared to piperidine (6-membered) analogs like tert-butyl N-(4-methylpiperidin-4-yl)carbamate . This strain can enhance reactivity in ring-opening reactions or nucleophilic substitutions but may reduce thermal stability.

  • In contrast, the 2,6-dioxo-piperidyl analog is more hydrophilic, favoring aqueous solubility but limiting membrane permeability.
  • Aromatic vs. Aliphatic Systems :
    The pyrazine-based tert-butyl N-(3-methylpyrazin-2-yl)carbamate offers aromatic π-system interactions, advantageous in kinase inhibitors, whereas the aliphatic azetidine in the target compound provides torsional restraint for conformational control.

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